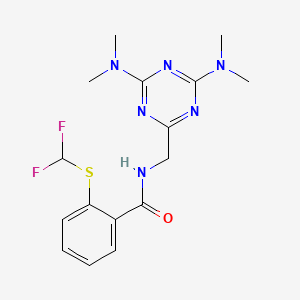

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-((difluoromethyl)thio)benzamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-((difluoromethyl)thio)benzamide is a synthetic compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 5. The triazine ring is linked via a methylene group to a benzamide moiety, which is further functionalized with a difluoromethylthio (-SCF2H) group at the ortho position (position 2).

The dimethylamino groups on the triazine ring enhance solubility and electron-donating properties, while the difluoromethylthio group introduces lipophilicity and metabolic stability. Such structural attributes are critical for optimizing pharmacokinetic profiles in drug candidates .

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(difluoromethylsulfanyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N6OS/c1-23(2)15-20-12(21-16(22-15)24(3)4)9-19-13(25)10-7-5-6-8-11(10)26-14(17)18/h5-8,14H,9H2,1-4H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPZOWCQEFWVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-((difluoromethyl)thio)benzamide typically involves multiple steps. One common approach starts with the preparation of the triazine core, followed by the introduction of dimethylamino groups. The difluoromethylthio group is then added through a nucleophilic substitution reaction. The final step involves coupling the triazine derivative with a benzamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-((difluoromethyl)thio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazine ring or the difluoromethylthio group, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-((difluoromethyl)thio)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of advanced materials, such as polymers with unique properties or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-((difluoromethyl)thio)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The triazine ring and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the difluoromethylthio group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Analogues

2.1.1. N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, )**

- Structural Differences : Replaces the triazine core with a benzothiazole ring and substitutes the difluoromethylthio group with a thienylmethylthio (-SCH2-thienyl) moiety.

- However, the absence of triazine reduces opportunities for hydrogen bonding with biological targets .

- Applications : Cited for anticancer or antiviral use, similar to the target compound .

2.1.2. 4,6-Dimorpholino-1,3,5-triazin-2-yl Derivatives ()

- Structural Differences: Substitutes dimethylamino groups on the triazine with morpholino rings.

- The target compound’s dimethylamino groups may offer better membrane permeability due to reduced polarity .

Benzamide Derivatives with Heterocyclic Thioethers

2.2.1. N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15, )

- Structural Differences: Replaces the triazine-methyl group with a pyridinylaminoethyl chain.

- However, the lack of a triazine ring may limit multidentate binding capabilities .

2.2.2. 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (Compound 20, )

- Structural Differences : Uses an isoxazole-thioether and nitroaniline substituents instead of the triazine and difluoromethylthio groups.

- Functional Impact : The nitro group may confer redox activity or act as a prodrug trigger, while the isoxazole enhances rigidity. However, the nitro group could increase toxicity risks compared to the target compound’s fluorine-based substituents .

S-Triazine-Containing Ibuprofen Derivatives ()

- Structural Differences : Integrates ibuprofen’s propionic acid chain with a triazine-hydrazine linker.

- Functional Impact: The carboxylic acid group improves solubility but may limit blood-brain barrier penetration. The target compound’s benzamide and dimethylamino groups likely offer better CNS accessibility .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 | High (due to -CF2H) |

| Compound 55 | 3.2 | 0.08 | Moderate |

| 4,6-Dimorpholino-1,3,5-triazin-2-yl Derivatives | 1.5 | 1.20 | High |

| Compound 15 | 2.5 | 0.20 | Low |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-((difluoromethyl)thio)benzamide is a synthetic compound derived from triazine chemistry, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent studies.

Chemical Structure and Synthesis

The compound features a triazine core substituted with dimethylamino groups and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 343.435 g/mol. The synthesis typically involves multi-step organic reactions, beginning with the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with difluoromethyl thio derivatives under controlled conditions to yield the final product .

Synthetic Route Overview

- Starting Material : 4,6-bis(dimethylamino)-1,3,5-triazine

- Reagents : Difluoromethyl thio derivatives

- Conditions : Organic solvents (e.g., dichloromethane), refluxing, and neutralization of by-products.

- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic pathways leading to diverse biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors influencing cellular signaling pathways .

Pharmacological Implications

Recent studies highlight the following biological activities associated with this compound:

- Antitumor Activity : Similar triazine derivatives have shown promise in inhibiting cancer cell proliferation through targeted action on specific oncogenic pathways.

- Antimicrobial Properties : The compound exhibits potential antibacterial and antifungal activities based on structural similarities with known bioactive compounds .

Antitumor Effects

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer)

- IC50 Values : Reported values indicate effective concentrations in the micromolar range .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of similar compounds:

- Tested Pathogens : Staphylococcus aureus and Candida albicans

- Results : Compounds showed inhibition zones comparable to standard antibiotics .

Summary of Biological Activities

Q & A

Basic: What are the key synthetic pathways for synthesizing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-((difluoromethyl)thio)benzamide?

The synthesis typically involves a multi-step approach:

- Triazine Core Formation : Condensation of dicyandiamide derivatives under acidic conditions to construct the 1,3,5-triazine ring .

- Substitution Reactions : Sequential dimethylamino group introduction via nucleophilic substitution, often using dimethylamine in ionic liquids to enhance reaction efficiency .

- Amide Coupling : Reaction of the triazine intermediate with 2-((difluoromethyl)thio)benzoyl chloride using coupling agents like EDC/HOBt .

Optimization Note : Solvent choice (e.g., ionic liquids vs. dichloromethane) impacts yield and purity, requiring HPLC monitoring .

Basic: How is the compound characterized for purity and structural confirmation?

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, achieving >98% purity thresholds .

- Structural Elucidation :

- NMR Spectroscopy : H and C NMR identify substituents (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and amide carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 468.2) .

Advanced: What computational methods are suitable for studying electronic properties and reaction mechanisms?

- Density Functional Theory (DFT) : Models electronic transitions and charge distribution in the triazine core and benzamide moiety. For example, HOMO-LUMO gaps predict reactivity toward electrophiles .

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra to validate experimental λmax values (e.g., 320–350 nm for π→π transitions) .

Methodological Tip : Basis sets like B3LYP/6-311+G(d,p) balance accuracy and computational cost .

Advanced: How can contradictory bioactivity data across assays be resolved?

- Repetition Under Standardized Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .

- Mechanistic Profiling : Use kinase inhibition assays or fluorescence polarization to distinguish target-specific effects from non-specific binding .

- Multi-Technique Validation : Cross-validate IC values with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

- Solvent Screening : Ionic liquids (e.g., [BMIM]BF) improve solubility of polar intermediates, reducing side-product formation .

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency in benzamide-thioether bond formation .

- Temperature Gradients : Stepwise heating (e.g., 50°C for amidation, 80°C for triazine substitution) minimizes decomposition .

Basic: What functional groups dominate reactivity in this compound?

- Triazine Core : Electrophilic at C-2 and C-4 positions, susceptible to nucleophilic substitution (e.g., with amines or thiols) .

- Difluoromethyl Thioether : Participates in radical reactions (e.g., photochemical C-S bond cleavage) and serves as a hydrogen-bond acceptor .

- Benzamide Moiety : Stabilizes π-stacking interactions in enzyme binding pockets, critical for biochemical assays .

Advanced: How do solvent effects influence reaction pathways in triazine derivatization?

- Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms for dimethylamino substitution but risk triazine ring hydrolysis .

- Aprotic Solvents (e.g., DMF) : Promote SN2 pathways, enhancing regioselectivity for C-4 substitution over C-2 .

Key Data : In DMF, reaction yields increase by 20% compared to THF due to improved intermediate stability .

Advanced: What analytical techniques resolve structural ambiguities in complex byproducts?

- X-ray Crystallography : Definitive confirmation of stereochemistry in crystalline byproducts (e.g., diastereomers from incomplete substitution) .

- 2D NMR (HSQC, HMBC) : Maps H-C correlations to distinguish regioisomers (e.g., C-4 vs. C-6 dimethylamino substitution) .

Advanced: How can kinetic studies elucidate the mechanism of nucleophilic substitution on the triazine ring?

- Rate Monitoring : Use in-situ FTIR to track dimethylamino group incorporation (disappearance of triazine chloride peaks at 750 cm) .

- Isotope Labeling : N-labeled amines trace substitution pathways via N NMR .

- Computational Modeling : Transition state analysis with DFT identifies energy barriers for competing pathways (e.g., C-4 vs. C-6 attack) .

Basic: What are the stability considerations for long-term storage of this compound?

- Light Sensitivity : Store in amber vials under argon to prevent difluoromethyl thioether degradation via photolysis .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, requiring storage below 25°C .

- Hygroscopicity : Karl Fischer titration confirms moisture uptake ≤0.5% w/w in desiccated environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.